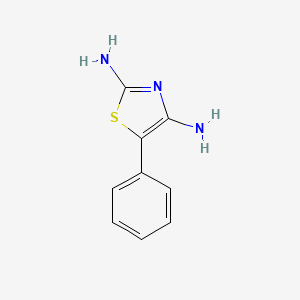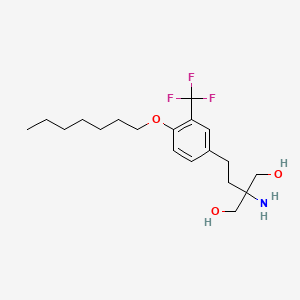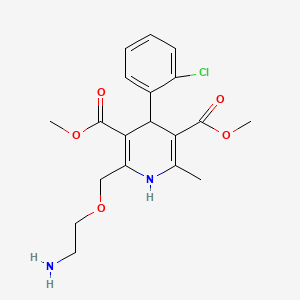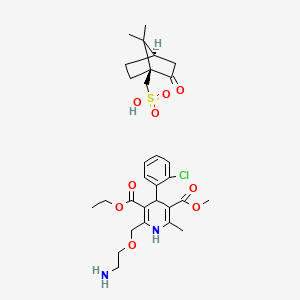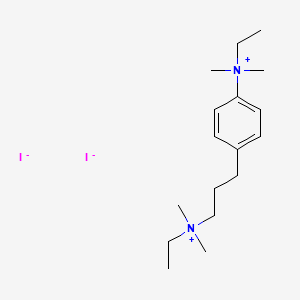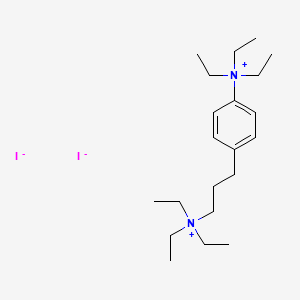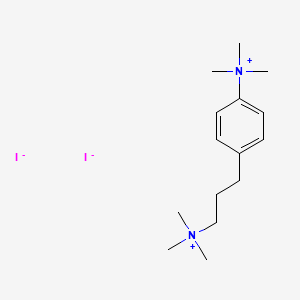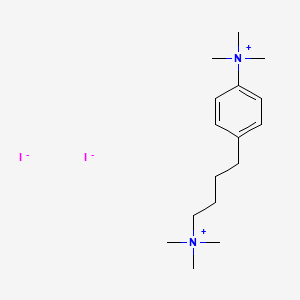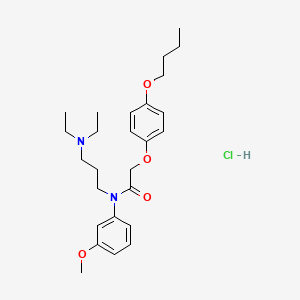
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Powder Diffraction in Pesticide Derivatives
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the compound , have been characterized using X-ray powder diffraction. These compounds are identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Metabolism of Chloroacetamide Herbicides
- A study on the metabolism of various chloroacetamide herbicides, which are structurally similar to the target compound, revealed the involvement of the cytochrome P450 isoforms in human and rat liver microsomes. This research provides insight into the metabolic pathways of these herbicides in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).
Determination of Herbicide Residues
- A method was developed for determining residues of acetamide herbicides in crops using liquid chromatography. This method is significant for monitoring the presence of such compounds in agricultural products (Nortrup, 1997).
Application in Medicine
- Lidocaine, a compound with a similar structure, is widely used in medicine as a painkiller. The structure and various salts of lidocaine, including hydrochloride, are discussed, which may provide insights into the applications of structurally related compounds (Tsitsishvili & Amirkhanashvili, 2022).
Anesthetic Use in Veterinary Medicine
- In veterinary medicine, a combination of ketamine hydrochloride and Acepromazine Maleate was used to induce surgical anesthesia in guinea pigs, indicating potential applications in animal healthcare (Shucard, Andrew, & Beauford, 1975).
Biodegradation of Herbicides
- The biodegradation of acetochlor, a compound similar to the target molecule, involves the conversion to CMEPA by a cytochrome P450 system. This study contributes to understanding the environmental fate of such compounds (Wang et al., 2015).
Propriétés
Numéro CAS |
27471-61-0 |
|---|---|
Nom du produit |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride |
Formule moléculaire |
C26H39ClN2O4 |
Poids moléculaire |
479 g/mol |
Nom IUPAC |
2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C26H38N2O4.ClH/c1-5-8-19-31-23-13-15-24(16-14-23)32-21-26(29)28(18-10-17-27(6-2)7-3)22-11-9-12-25(20-22)30-4;/h9,11-16,20H,5-8,10,17-19,21H2,1-4H3;1H |
Clé InChI |
DDZPFBBCIRKVTQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCCN(CC)CC)C2=CC(=CC=C2)OC.Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCC[NH+](CC)CC)C2=CC(=CC=C2)OC.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



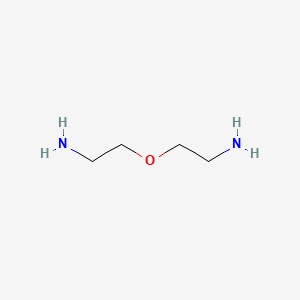
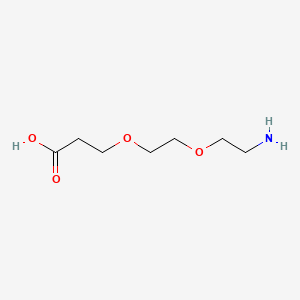
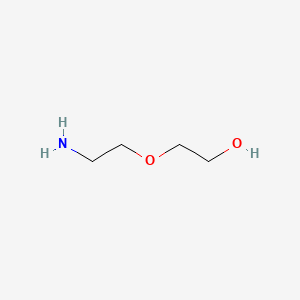
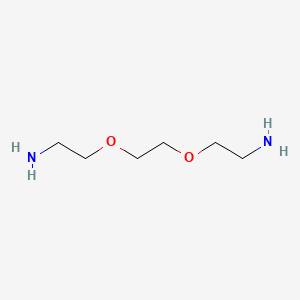
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
